molecular formula C12H18BrN B13046985 (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13046985
M. Wt: 256.18 g/mol
InChI Key: BMTSNVTZZDHDAA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Amine Introduction: The brominated intermediate is then subjected to a reaction with a suitable amine source to introduce the amine group at the 1-position.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amine introduction reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other suitable methods to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Bromo-3-methylphenylamine: A related compound lacking the dimethylpropan-1-amine moiety.

    4-Bromo-3-methylphenylacetic acid: A compound with a carboxylic acid group instead of an amine group.

Uniqueness

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and methyl groups on the phenyl ring

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrN/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1

InChI Key

BMTSNVTZZDHDAA-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C(C)(C)C)N)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br

Origin of Product

United States

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